molecular formula C8H11BO2 B1212511 Phenethylboronic acid CAS No. 34420-17-2

Phenethylboronic acid

Cat. No. B1212511
CAS RN: 34420-17-2
M. Wt: 149.98 g/mol
InChI Key: VPRUMANMDWQMNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenethylboronic acid and its derivatives often involves palladium-catalyzed coupling reactions, a method illustrated by the synthesis of poly(para-2,5-di-n-hexylphenylene) through the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid. This process yields structurally homogeneous products with significant degrees of polymerization, showcasing the utility of boronic acid derivatives in polymer science (Rehahn, Schlüter, Wegner, & Feast, 1989). Further, the enantioselective synthesis of specific diols from aldehydes, using diisopropyl tartrate modified allylboronates, demonstrates the compound's utility in creating chiral molecules with high selectivity (Roush & Grover, 1992).

Molecular Structure Analysis

The molecular structure of phenethylboronic acid facilitates its involvement in a variety of chemical reactions. Its structure allows for the synthesis of phenothiazinylboronic acid derivatives, which serve as building blocks for redox-active materials. This utility is showcased in the preparation of novel materials with large Stokes shifts and reversible low oxidation potentials (Kraemer, Zimmermann, Sailer, & Mueller, 2002).

Chemical Reactions and Properties

Phenethylboronic acid participates in diverse chemical reactions, including the transformation of oximes of phenethyl ketone derivatives to quinolines and azaspirotrienones, a process catalyzed by tetrabutylammonium perrhenate and trifluoromethanesulfonic acid. This transformation underscores the compound's versatility in synthesizing complex nitrogen-containing heterocycles (Kusama, Yamashita, Uchiyama, & Narasaka, 1997).

Physical Properties Analysis

Phenethylboronic acid and its derivatives exhibit specific physical properties that make them suitable for use in various applications, including as fluorescent probes for glucose determination. Functionalization with 3-aminobenzeneboronic acid has enabled the creation of sensitive and selective sensing systems for glucose, demonstrating the potential for biomedical applications (Qu et al., 2013).

Scientific Research Applications

  • Fluorescence Imaging and Tumor Therapy

    • Application : Phenylboronic acid (PBA)-based functional chemical materials have been used in imaging and tumor therapy. They are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
    • Methods : PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
    • Results : For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .
  • Diagnostic and Therapeutic Applications

    • Application : Phenylboronic acid (PBA) derivatives form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
    • Methods : This research focuses on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
    • Results : The results of this research are not detailed in the source .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Application : Phenethylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these reactions are not detailed in the source .
  • Enrichment of cis-diol Containing Molecules

    • Application : Phenylboronic acid (PBA)-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These materials are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
    • Methods : The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach . They display ultrahigh selectivity to the cis-diol containing molecules .
    • Results : The PBA-functionalized polymers showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively .
  • Tethering of the Glycan Domain of Antibodies

    • Application : PBA-BODIPY dyes have been synthesized for the tethering of the glycan domain of antibodies .
    • Methods : The synthesis of a series of modular and functional PBA-BODIPY dyes is reported . These dyes merge the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
    • Results : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies .
  • Antibacterial Activity of Silver Nanoparticles

    • Application : Phenylboronic acid surface functionalization has been used to drastically promote the antibacterial activity of silver nanoparticles .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : This study demonstrates that phenylboronic acid surface functionalization improves the selectivity of silver-based nanoparticles against a variety of bacteria .
  • Advanced Bio-Applications

    • Application : Phenylboronic acid-decorated polymeric nanomaterials have been used for advanced bio-applications . This includes the design of glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
    • Methods : The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials . As polymeric nanomaterials could greatly enhance molecular interactions by multivalent effects, they have attracted much attention in biomedical applications .
    • Results : The most typical application of PBA and its derivatives is focused on glucose-responsive materials to recognize blood glucose and delivery insulin for the treatment of diabetes mellitus .
  • Sensing and Other Applications

    • Application : Boronic acids are increasingly utilized in diverse areas of research. This includes the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • Methods : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Safety And Hazards

Phenethylboronic acid is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Future Directions

Phenethylboronic acid has been used in various biological applications including glycoprotein detection, cell imaging, and drug delivery . Its ability to bind to glycans on the surface of cancer cells has shown potential in cancer diagnosis and treatment .

properties

IUPAC Name

2-phenylethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRUMANMDWQMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188000
Record name Phenylethane boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylboronic acid

CAS RN

34420-17-2
Record name Phenylethane boronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylethane Boronic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylethane boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenylethyl)boronic acid
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